molecular formula C9H10N2O3 B13509956 N-Nitroso-N-(4-carboxybenzyl)methylamine CAS No. 72782-13-9

N-Nitroso-N-(4-carboxybenzyl)methylamine

Cat. No.: B13509956
CAS No.: 72782-13-9
M. Wt: 194.19 g/mol
InChI Key: UEZIGZVHYWUOBH-UHFFFAOYSA-N
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Description

N-Nitroso-N-(4-carboxybenzyl)methylamine is a member of the nitrosamine family, which are organic compounds containing the nitroso functional group. These compounds are of significant interest due to their potential carcinogenic properties. Nitrosamines are typically formed by the reaction of secondary or tertiary amines with nitrous acid under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitroso-N-(4-carboxybenzyl)methylamine involves the nitrosation of N-(4-carboxybenzyl)methylamine. This reaction is typically carried out using nitrous acid (HNO2) or other nitrosyl sources such as dinitrogen tetroxide (N2O4) or nitrosyl chloride (NOCl). The reaction conditions usually involve an acidic environment to facilitate the formation of the nitrosonium ion (NO+), which is the active nitrosating agent .

Industrial Production Methods

Industrial production of nitrosamines, including this compound, often involves the use of tert-butyl nitrite (TBN) as a nitrosating agent. TBN is preferred due to its stability and efficiency under mild conditions. The reaction is typically carried out in dichloromethane as the solvent, which provides a homogeneous reaction environment .

Chemical Reactions Analysis

Types of Reactions

N-Nitroso-N-(4-carboxybenzyl)methylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products

Scientific Research Applications

N-Nitroso-N-(4-carboxybenzyl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Nitroso-N-(4-carboxybenzyl)methylamine involves the formation of the nitrosonium ion (NO+), which can react with nucleophiles such as amines, alcohols, and thiols. This reaction leads to the formation of various nitroso derivatives. The nitrosonium ion is highly electrophilic and can induce mutations by alkylating DNA bases, leading to potential carcinogenic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosodiisopropylamine (NDIPA)
  • N-Nitrosoethylisopropylamine (NEIPA)

Uniqueness

N-Nitroso-N-(4-carboxybenzyl)methylamine is unique due to the presence of the carboxybenzyl group, which imparts different chemical properties compared to other nitrosamines.

Properties

CAS No.

72782-13-9

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

4-[[methyl(nitroso)amino]methyl]benzoic acid

InChI

InChI=1S/C9H10N2O3/c1-11(10-14)6-7-2-4-8(5-3-7)9(12)13/h2-5H,6H2,1H3,(H,12,13)

InChI Key

UEZIGZVHYWUOBH-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)C(=O)O)N=O

Origin of Product

United States

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